molecular formula C11H14N2O2 B8742538 4,4-Diacetylheptanedinitrile CAS No. 5324-43-6

4,4-Diacetylheptanedinitrile

Cat. No. B8742538
Key on ui cas rn: 5324-43-6
M. Wt: 206.24 g/mol
InChI Key: QDIYYSFUYAGTHN-UHFFFAOYSA-N
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Patent
US07166648B2

Procedure details

After addition of 0.25 g of KOH, dissolved in 2.5 ml of methanol, to 15.0 g of 2,4-pentandione, 35.0 g of acrylonitrile was added dropwise with the reaction temperature not exceeding 40° C. The product which was precipitated during the process was filtered off, washed with a small amount of acetone, and dried. Melting point: 185–186° C. Purity>98%. The product was colorless.
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][C:4](=[O:9])[CH2:5][C:6](=[O:8])[CH3:7].[C:10](#[N:13])[CH:11]=[CH2:12]>CO>[C:6]([C:5]([C:4](=[O:9])[CH3:3])([CH2:12][CH2:11][C:10]#[N:13])[CH2:12][CH2:11][C:10]#[N:13])(=[O:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
35 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise with the reaction temperature not
CUSTOM
Type
CUSTOM
Details
exceeding 40° C
CUSTOM
Type
CUSTOM
Details
The product which was precipitated during the process
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with a small amount of acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C(CCC#N)(CCC#N)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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